(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring with two fluorine atoms and a fluoren-9-ylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with commercially available precursors. One common approach is the Arndt-Eistert homologation protocol, which allows for the conversion of protected amino acids into their corresponding difluorinated cyclopropane derivatives. The reaction conditions often require the use of strong bases and specific protecting groups to ensure the correct stereochemistry and functional group integrity.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system and the intended therapeutic effect.
Comparison with Similar Compounds
(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine
Uniqueness: This compound is unique due to its difluorinated cyclopropane ring, which imparts distinct chemical properties compared to similar compounds. Its specific stereochemistry and functional groups also contribute to its uniqueness, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
(1S,3R)-3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)16(17(20)18(24)25)9-23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,23,26)(H,24,25)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJGAVETXJSBS-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4C(C4(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H]4[C@H](C4(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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